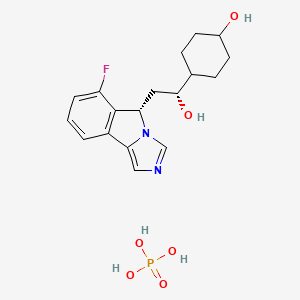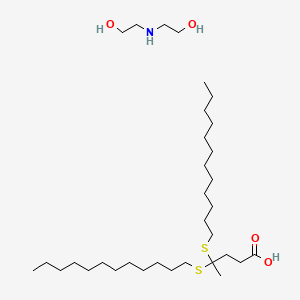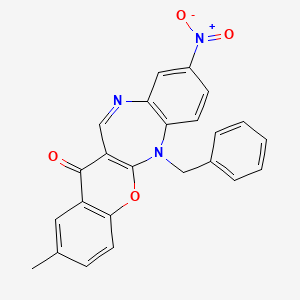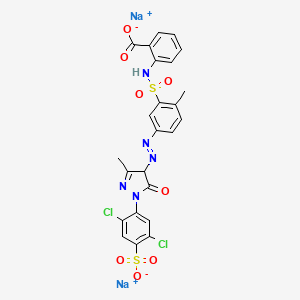
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) is an organic compound with the molecular formula C4H11NO. It is also known by various other names such as β-Aminoisobutanol, Aminomethylpropanol, and AMP Regular . This compound is a colorless liquid with weak basic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
The preparation of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves several synthetic routes. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production.
Analyse Des Réactions Chimiques
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chlorine, acetonitrile, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine produces N-[1-(chloromethyl)propyl] acetamide, which further hydrolyzes to form 2-amino-2-methyl-1-propanol .
Applications De Recherche Scientifique
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) has a wide range of scientific research applications. It is used as a reagent in the synthesis of fluorophores, such as silicon-rhodamine dye, for bioimaging . Additionally, it is employed in the preparation of buffer solutions and in cosmetics . The compound is also used in ATR-FTIR spectroscopic investigations of carbon monoxide absorption characteristics . Its versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor in certain chemical reactions, such as the formation of gelatinous products in CO2 absorption processes . The compound’s ability to regulate the physical properties of solid products, such as avoiding the formation of gel-like substances, is crucial in industrial applications .
Comparaison Avec Des Composés Similaires
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) can be compared with similar compounds such as 2-Amino-2-methyl-1-propanol and 2-Aminoisobutanol . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 2-Amino-2-methyl-1-propanol is used as a non-aqueous absorbent for CO2 capture , while 2-Aminoisobutanol is employed in different industrial processes. The unique properties of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) make it particularly suitable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
62512-11-2 |
|---|---|
Formule moléculaire |
C5H15NO4S |
Poids moléculaire |
185.24 g/mol |
Nom IUPAC |
2-amino-2-methylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H11NO.CH4O3S/c1-4(2,5)3-6;1-5(2,3)4/h6H,3,5H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
WZUGSOVZYXWBCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N.CS(=O)(=O)O |
Numéros CAS associés |
124-68-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















